molecular formula C12H21NO3 B1380935 Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate CAS No. 512822-18-3

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Cat. No.: B1380935
CAS No.: 512822-18-3
M. Wt: 227.3 g/mol
InChI Key: PLVBIBPBUCVLHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a chemical compound offered for research and development purposes. As a BOC-protected piperidine derivative featuring an aldehyde functional group, it serves as a versatile building block or intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and chemical research . The compound has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . Please handle with care; this product may cause skin and eye irritation and specific target organ toxicity upon single exposure . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBIBPBUCVLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-18-3
Record name tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
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Preparation Methods

Method 2: General Synthesis Approach

A general approach for synthesizing similar compounds involves the following steps:

Method 3: Specific Conditions for Piperidine Derivatives

For piperidine derivatives, specific conditions such as temperature, solvent, and catalysts can be optimized to enhance yield and selectivity. For instance, reactions might be performed in solvents like dichloromethane or N,N-dimethylformamide (DMF) with bases like sodium hydride or cesium carbonate.

Reaction Conditions and Yields

Method Reaction Conditions Yield Notes
Copper(I) Iodide Sonochemical reaction, specific reagents Not specified Requires controlled conditions
General Synthesis Formylation, Boc protection Variable Depends on starting material and conditions
Specific Conditions DMF, NaH or Cs2CO3, optimized temperature Up to 60% Can vary based on specific reagents and conditions

Research Findings

Research on similar compounds highlights the importance of optimizing reaction conditions to achieve high yields and purity. The presence of the Boc group and formyl group enhances reactivity, making these compounds suitable for various chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Industry

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. The compound's structure makes it suitable for modifications that enhance biological activity. For instance:

  • Drug Development : It can be further functionalized to create novel drug candidates targeting specific biological pathways. Piperidine derivatives are prevalent in many bioactive compounds, making this compound a promising precursor for therapeutic agents.

Organic Synthesis

The compound serves as a building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, such as:

  • Alkylation and Acylation : The formyl group can undergo reactions to introduce other functional groups, expanding the diversity of synthesized compounds.
  • Cyclization Reactions : It can participate in cyclization processes to form new ring structures, which are often crucial in drug design.

Research indicates that this compound may possess several biological activities due to its interaction with various molecular targets:

Potential Biological Effects

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in developing antimicrobial agents.
  • Cytotoxicity : Initial studies suggest that modifications of this compound may lead to cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural differentiators are its formyl and methyl substituents. Comparable analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) C₁₆H₃₁NO₂ Hydrophobic alkyl chain enhances lipophilicity; used in drug intermediates
tert-Butyl 4-carbamoyl-3-methoxyimino-piperidine-1-carboxylate 4-carbamoyl, 3-methoxyimino C₁₃H₂₁N₃O₄ Polar groups (carbamoyl, methoxyimino) improve aqueous solubility
tert-Butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate 4-(thienopyrimidinylamino) C₁₇H₂₂N₄O₂S Heterocyclic moiety enables kinase inhibition applications
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate 4-hydroxy, 4-triazolylthiomethyl C₁₇H₂₄F₃N₅O₃S Fluorinated triazole enhances metabolic stability

Key Observations:

  • Reactivity: The formyl group in the target compound offers greater electrophilicity compared to carbamoyl () or alkyl () substituents, enabling facile Schiff base formation or reductive amination.
  • Solubility: Analogs with polar groups (e.g., carbamoyl in ) exhibit improved aqueous solubility, whereas the target compound’s formyl group balances polarity and lipophilicity.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

  • Molecular Weight: Estimated at ~255 g/mol (C₁₂H₁₉NO₃), lower than bulkier analogs like (463.5 g/mol).
  • Polarity: LogP values are likely intermediate between hydrophobic alkyl derivatives (e.g., , LogP ~4.5) and polar carbamoyl analogs (e.g., , LogP ~1.2).
  • Stability: The formyl group may render the compound more oxidation-prone than ether- or amide-containing analogs ().

Biological Activity

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate (TBFMPC) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of TBMFPC, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

TBMFPC is characterized by its piperidine ring structure, which contains a tert-butyl group, a formyl group, and a carboxylate functional group. The molecular formula is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of approximately 227.3g/mol227.3\,g/mol . The presence of these functional groups suggests that TBMFPC could serve as an important intermediate for synthesizing more complex molecules, particularly those targeting piperidine scaffolds.

The biological activity of TBMFPC is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate different biological pathways. For instance, TBMFPC derivatives have been studied for their potential antimicrobial and anticancer properties, indicating a broad spectrum of activity .

Interaction with Biological Targets

  • Enzyme Inhibition : Preliminary studies suggest that TBMFPC may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Receptor Binding : Piperidine derivatives like TBMFPC are known to interact with neurotransmitter receptors in the central nervous system, influencing neural activity and potentially offering therapeutic effects for neurological conditions .

Biological Activity Studies

Recent research has explored the biological activities of TBMFPC and its derivatives. Below are key findings from various studies:

Study Biological Activity Findings
Enzyme inhibitionTBMFPC shows potential in inhibiting enzymes linked to metabolic pathways.
Antimicrobial propertiesDerivatives exhibit significant antimicrobial activity against various pathogens.
Anticancer propertiesSome derivatives demonstrated cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of TBMFPC derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, highlighting their potential as antimicrobial agents .
  • Anticancer Effects : In vitro studies assessed the cytotoxicity of TBMFPC on different cancer cell lines. The compound showed promising results in reducing cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic .
  • Neuroprotective Effects : Research investigating the neuroprotective properties of TBMFPC found that it could mitigate oxidative stress in neuronal cells induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . This suggests a role for TBMFPC in neurodegenerative disease management.

Applications in Drug Development

TBMFPC serves as a valuable building block in the synthesis of various bioactive compounds. Its ability to undergo further functionalization makes it suitable for developing novel drugs targeting multiple pathways:

  • CNS Disorders : Given its interaction with neurotransmitter receptors, TBMFPC is being explored for potential applications in treating CNS disorders.
  • Cancer Therapy : The anticancer properties observed suggest that derivatives of TBMFPC could be developed into chemotherapeutic agents.
  • Antimicrobial Agents : The antimicrobial activity opens avenues for developing new antibiotics amidst rising resistance issues.

Q & A

Basic: What are the common synthetic routes for Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, and how are intermediates characterized?

Answer:
Synthesis typically involves multi-step protocols starting with piperidine ring functionalization. For example:

  • Step 1: Formation of the piperidine scaffold via cyclization or substitution reactions.
  • Step 2: Introduction of the formyl group at the 4-position using oxidizing agents (e.g., Swern oxidation or Dess-Martin periodinane).
  • Step 3: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Characterization Methods:

  • NMR Spectroscopy (¹H, ¹³C) to confirm regioselectivity of substituents.
  • Mass Spectrometry (MS) for molecular weight verification.
  • HPLC to assess purity of intermediates and final product .

Advanced: How can computational methods improve the synthesis design of this compound?

Answer:
Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) enable:

  • Predicting Transition States: Identifying energetically favorable pathways for formylation or Boc protection.
  • Optimizing Solvent/Catalyst Systems: Screening solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., DMAP) to enhance reaction efficiency .
  • Data-Driven Experimental Design: Integrating computational predictions with high-throughput experimentation to reduce trial-and-error approaches .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear fire-resistant lab coats, nitrile gloves, and eye protection. Use fume hoods to avoid inhalation .
  • Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water jets due to potential spread of flammable solvents .
  • Storage: Keep containers tightly sealed in cool, ventilated areas away from heat/light .

Advanced: How to resolve contradictions in reported reaction yields from different synthetic protocols?

Answer:

  • Variable Analysis: Assess differences in reaction conditions (e.g., temperature, catalyst loading) and purity of starting materials.
  • Reproducibility Studies: Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate critical variables.
  • Analytical Validation: Use HPLC or GC-MS to quantify side products (e.g., over-oxidation byproducts) that may reduce yield .

Basic: What spectroscopic techniques are used for structural elucidation?

Answer:

  • ¹H/¹³C NMR: Assign signals for the tert-butyl group (δ ~1.4 ppm, singlet), formyl proton (δ ~9.8 ppm), and methyl substituents.
  • IR Spectroscopy: Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; formyl group: ~1700 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm regioselectivity .

Advanced: What strategies optimize the oxidation of sensitive functional groups without side reactions?

Answer:

  • Mild Oxidizing Agents: Use TEMPO/NaClO or catalytic Pd-based systems to minimize over-oxidation.
  • Protective Group Strategies: Temporarily mask reactive sites (e.g., amines) before oxidation.
  • Low-Temperature Conditions: Perform reactions at 0–5°C to suppress undesired side reactions (e.g., epimerization) .

Advanced: How to evaluate the compound’s stability under different storage conditions?

Answer:

  • Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.
  • Analytical Monitoring: Track degradation via HPLC (e.g., hydrolysis of the Boc group) or NMR (appearance of new peaks).
  • Recommendations: Store at –20°C under nitrogen for long-term stability, as ambient conditions may lead to gradual decomposition .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Purification Difficulties: Column chromatography is impractical at scale; switch to recrystallization or distillation.
  • Exothermic Reactions: Control temperature during Boc protection to avoid thermal runaway.
  • Yield Optimization: Minimize solvent use and improve catalyst recovery for cost-effective production .

Advanced: How to address discrepancies in reported spectroscopic data for structural analogs?

Answer:

  • Cross-Validation: Compare data with structurally similar compounds (e.g., tert-butyl piperidine derivatives) from peer-reviewed databases like PubChem.
  • Computational Predictions: Use software (e.g., ACD/Labs NMR Predictor) to simulate spectra and identify misassignments.
  • Collaborative Verification: Share samples with independent labs for reproducibility testing .

Advanced: What methodologies assess the compound’s reactivity in nucleophilic environments?

Answer:

  • Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions.
  • Computational Modeling: Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Trapping Experiments: Use stabilizing agents (e.g., DTT for thiols) to isolate reactive intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

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